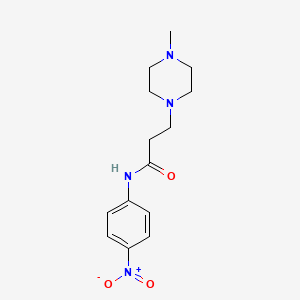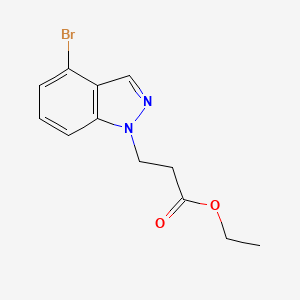
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions.
Esterification: The final step involves the esterification of the indazole derivative with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidation may yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction may yield alcohols or amines, depending on the specific conditions.
Applications De Recherche Scientifique
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indazole core is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate is unique due to the presence of the indazole core, which imparts specific biological and chemical properties. The bromo group at the 4-position further enhances its reactivity and potential for functionalization .
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
ethyl 3-(4-bromoindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)6-7-15-11-5-3-4-10(13)9(11)8-14-15/h3-5,8H,2,6-7H2,1H3 |
Clé InChI |
QKWSSHFWRXIOCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

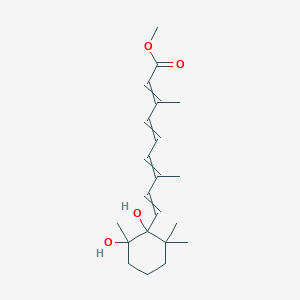

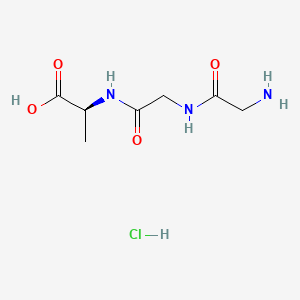
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
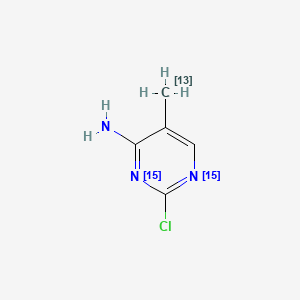
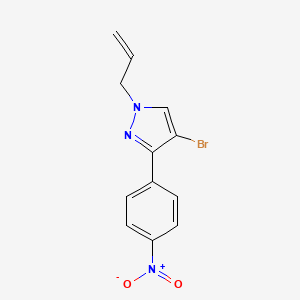



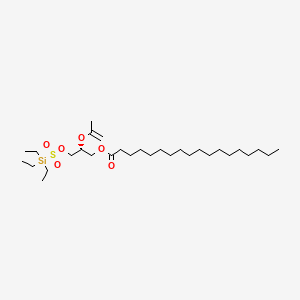
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
